![molecular formula C9H9BrO B1295730 2-Allyl-4-bromophenol CAS No. 13997-74-5](/img/structure/B1295730.png)
2-Allyl-4-bromophenol
Overview
Description
2-Allyl-4-bromophenol is a compound that belongs to the class of organic molecules known as allylphenols. These compounds are characterized by the presence of an allyl group attached to a phenol moiety. The specific structure of 2-allyl-4-bromophenol includes a bromine atom substituted at the 4-position of the phenolic ring, which can significantly affect its chemical behavior and properties.
Synthesis Analysis
The synthesis of compounds related to 2-allyl-4-bromophenol has been explored in various studies. For instance, the synthesis of 4-substituted 2-allylphenols, which are closely related to 2-allyl-4-bromophenol, has been achieved through methods that involve the formation of intramolecular hydrogen bonds, as well as the use of spectroscopic and theoretical methods to investigate their structure . Another study reports the synthesis of a Schiff base compound that includes a 4-bromo-2-allylphenol moiety, which was achieved by reacting 5-bromosalicylaldehyde with an amine, demonstrating the versatility of 2-allyl-4-bromophenol derivatives in forming more complex structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-allyl-4-bromophenol has been determined using various spectroscopic techniques and theoretical calculations. X-ray crystallography has been employed to elucidate the crystal structure of a related compound, revealing the presence of intramolecular hydrogen bonding, which is a common feature in phenolic compounds . Density functional theory (DFT) calculations have also been used to compare the molecular geometry obtained from X-ray crystallography with the theoretical ground state structure, confirming the accuracy of DFT in reproducing the structure of these compounds .
Chemical Reactions Analysis
The reactivity of 2-allyl-4-bromophenol derivatives in various chemical reactions has been studied. For example, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive compounds, demonstrates the potential of 2-allyl-4-bromophenol as a building block in organic synthesis . Additionally, the allylation of bromophenols, including those with an allyl group, has been investigated in phase transfer catalytic reactions, which are important for the synthesis of ether compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-allyl-4-bromophenol and its derivatives have been correlated with their structure. For instance, the copolymerization of bromophenols with allylphenols has been studied, revealing that the presence of the allyl group can influence the thermosetting rates and contribute to the development of high-temperature thermosetting resins and adhesives . Spectroscopic techniques, such as FT-IR and UV-Vis, have been used to characterize these compounds, and theoretical approaches like DFT have provided insights into their chemical activity, molecular electrostatic potential, and other properties .
Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
2-Allyl-4-bromophenol and its derivatives have been researched for their inhibitory effects on carbonic anhydrase isoenzymes, which are important for various physiological functions. Boztaş et al. (2015) found that bromophenol derivatives exhibited significant inhibitory effects on human carbonic anhydrase isoenzymes, particularly on hCA I and hCA II, suggesting potential therapeutic applications in diseases where these enzymes are implicated (Boztaş et al., 2015).
Applications in Organic Electronics
Sathyapalan et al. (2008) synthesized allyl phenyl thiophene ether, related to 2-Allyl-4-bromophenol, as a potential dielectric material for organic thin film transistors. This study indicates the usefulness of such compounds in the development of organic electronics (Sathyapalan et al., 2008).
Synthesis and Catalysis
Maw-Ling Wang and Hung-Ming Yang (1990, 1991) conducted studies on the kinetics of the synthesis of 4-bromophenyl allyl ether, a compound related to 2-Allyl-4-bromophenol, using phase transfer catalysis. These studies provide insight into the synthesis mechanisms and the factors influencing the reaction rates, which are crucial for industrial applications and chemical synthesis (Wang & Yang, 1990) (Wang & Yang, 1991).
Development of Polymers and Resins
Tsou, Hoyt, and Halpern (1965, 1961) explored the copolymerization of bromophenols including 2-Allyl-4-bromophenol for the development of high-temperature thermosetting resins and adhesives. Their research contributes to the creation of materials with enhanced thermal stability and potential applications in various industrial processes (Tsou, Hoyt, & Halpern, 1965) (Tsou, Hoyt, & Halpern, 1961).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCZCKHMGPYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293146 | |
Record name | 2-ALLYL-4-BROMOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-bromophenol | |
CAS RN |
13997-74-5 | |
Record name | NSC87385 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ALLYL-4-BROMOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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